molecular formula C17H29NO B4917721 5-(3,4-dimethylphenoxy)-N,N-diethylpentan-1-amine

5-(3,4-dimethylphenoxy)-N,N-diethylpentan-1-amine

Cat. No.: B4917721
M. Wt: 263.4 g/mol
InChI Key: UXZZSNLDBJQDDB-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenoxy)-N,N-diethylpentan-1-amine is an organic compound characterized by its unique structure, which includes a phenoxy group substituted with dimethyl groups at the 3 and 4 positions, and a pentan-1-amine chain with diethyl substitutions on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenoxy)-N,N-diethylpentan-1-amine typically involves the following steps:

    Preparation of 3,4-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,4-Dimethylphenoxy Group: The 3,4-dimethylphenol is then reacted with 1-bromopentane in the presence of a base like sodium hydride to form 3,4-dimethylphenoxy-pentane.

    Amination: The final step involves the reaction of 3,4-dimethylphenoxy-pentane with diethylamine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenoxy)-N,N-diethylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form secondary or primary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary or primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(3,4-Dimethylphenoxy)-N,N-diethylpentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenoxy)-N,N-diethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one
  • 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one

Uniqueness

5-(3,4-Dimethylphenoxy)-N,N-diethylpentan-1-amine is unique due to its specific substitution pattern and the presence of both phenoxy and amine functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(3,4-dimethylphenoxy)-N,N-diethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-5-18(6-2)12-8-7-9-13-19-17-11-10-15(3)16(4)14-17/h10-11,14H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZZSNLDBJQDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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